molecular formula C27H25NO8 B11277176 Methyl 4,5-dimethoxy-2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate

Methyl 4,5-dimethoxy-2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate

Cat. No.: B11277176
M. Wt: 491.5 g/mol
InChI Key: YUGPIJSPYDJLNS-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate is a complex organic compound with a unique structure that includes multiple methoxy groups and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as sodium borohydride for reduction reactions and palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4,5-dimethoxy-2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate is unique due to its specific arrangement of methoxy groups and the presence of a benzofuran moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H25NO8

Molecular Weight

491.5 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]amino]benzoate

InChI

InChI=1S/C27H25NO8/c1-31-16-8-6-15(7-9-16)25-24(19-12-17(32-2)10-11-21(19)36-25)26(29)28-20-14-23(34-4)22(33-3)13-18(20)27(30)35-5/h6-14H,1-5H3,(H,28,29)

InChI Key

YUGPIJSPYDJLNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NC4=CC(=C(C=C4C(=O)OC)OC)OC

Origin of Product

United States

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